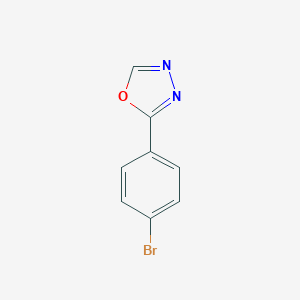

2-(4-Bromophenyl)-1,3,4-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBVZNXXRZISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351954 | |

| Record name | 2-(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41420-90-0 | |

| Record name | 2-(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-phenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)-1,3,4-oxadiazole molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Bromophenyl)-1,3,4-oxadiazole

Authored by: Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic properties, structural rigidity, and capacity for diverse intermolecular interactions make it a privileged pharmacophore and a versatile building block for functional organic materials. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. We will delve into crystallographic data, spectroscopic characterization, and the underlying principles governing its spatial arrangement. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The title compound, this compound (Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol [5]), combines this potent heterocyclic core with a bromophenyl group. The bromine atom serves as a useful synthetic handle for further molecular elaboration via cross-coupling reactions and also contributes to the molecule's overall electronic character and potential for halogen bonding.[6][7]

Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount. These features dictate how it interacts with biological targets, such as enzyme active sites, and govern its solid-state packing, which is critical for applications in organic electronics.

Molecular Structure: An Integrated Spectroscopic and Crystallographic Perspective

The definitive structure of a molecule is elucidated through a combination of spectroscopic and diffraction techniques. While computational methods provide valuable predictive insights, experimental data remains the gold standard for structural validation.[8][9]

Spectroscopic Characterization

Spectroscopic methods provide the foundational evidence for the covalent framework of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton. For the 4-bromophenyl moiety, the protons on the aromatic ring typically appear as two distinct doublets in the ¹H NMR spectrum, characteristic of a para-substituted benzene ring.[10] The carbon signals in the ¹³C NMR spectrum confirm the presence of the oxadiazole ring carbons and the distinct carbons of the bromophenyl ring.[10][11]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the 1,3,4-oxadiazole ring include C=N stretching vibrations and C-O-C stretching, which confirm the integrity of the heterocyclic core.[1][12]

Table 1: Summary of Spectroscopic Data for 2-(Aryl)-1,3,4-Oxadiazole Derivatives

| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Bromophenyl) | δ 7.6 - 8.1 ppm (two doublets) | [10] |

| Oxadiazole Proton | δ ~8.5 - 9.0 ppm (if unsubstituted at C5) | N/A | |

| ¹³C NMR | Aromatic Carbons (Bromophenyl) | δ 120 - 135 ppm | [10] |

| Oxadiazole Carbons (C2 & C5) | δ ~160 - 175 ppm | [10] | |

| FTIR | C=N Stretch (Oxadiazole) | ~1600-1650 cm⁻¹ | [12] |

| C-O-C Stretch (Oxadiazole) | ~1020-1070 cm⁻¹ | [12] |

| | C-Br Stretch | ~500-600 cm⁻¹ |[12] |

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides the most precise and unambiguous data on the solid-state structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. While the crystal structure for the parent this compound is not publicly available, invaluable insights can be drawn from closely related analogs.

A key example is the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole .[10] In this structure, the fundamental conformational relationship between the 4-bromophenyl and 1,3,4-oxadiazole rings is preserved.

-

Key Finding : The dihedral angle between the plane of the benzene ring and the plane of the oxadiazole ring is reported to be 10.44 (8)° .[10] This small angle indicates that the two ring systems are nearly coplanar .

This near-planarity is a critical structural feature, which will be discussed in the conformational analysis section. This arrangement facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, with reported centroid-centroid distances of 3.6385 (7) Å.[10]

Table 2: Crystallographic Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

Data sourced from Acta Crystallographica Section E.[10]

Conformational Analysis: Planarity and Its Implications

The conformation of this compound is primarily defined by the rotation around the single bond connecting the phenyl C1 and the oxadiazole C2 atoms. The crystallographic evidence points overwhelmingly to a low-energy, near-planar conformation.

Driving Forces for Planarity

The preference for a near-coplanar arrangement is not accidental; it is the result of a delicate balance between stabilizing and destabilizing forces:

-

Extended π-Conjugation (Stabilizing) : The primary driving force for planarity is the maximization of π-electron delocalization across the entire molecule. When the phenyl and oxadiazole rings are coplanar, their respective p-orbitals can overlap effectively, creating an extended conjugated system. This delocalization lowers the overall electronic energy of the molecule, providing significant stabilization.

-

Minimized Steric Hindrance (Stabilizing) : In this molecule, the steric clash between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the oxadiazole ring is minimal. This low steric barrier allows the molecule to readily adopt the electronically favorable planar conformation without a significant steric penalty.

Caption: Factors governing the preferred near-planar conformation.

Experimental Protocols: Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The most robust and widely used method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6][13]

Two-Step Synthesis Protocol

This protocol is the most common pathway for preparing asymmetrically substituted 1,3,4-oxadiazoles.

Step 1: Synthesis of N-(4-Bromobenzoyl)hydrazide

-

To a solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol or THF) in an ice bath, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting precipitate (the diacylhydrazine) is collected by filtration, washed with cold water and a dilute solution of sodium bicarbonate, and then dried under vacuum.

Step 2: Oxidative Cyclization to this compound

-

Suspend the N'-(4-bromobenzoyl)benzohydrazide intermediate (1.0 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the mixture under reflux for 4-8 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or a mixture thereof) to yield pure this compound.[10]

Caption: Workflow for the two-step synthesis of the title compound.

Conclusion and Outlook

The molecular architecture of this compound is characterized by a robust, near-planar conformation. This spatial arrangement, driven by the energetic benefits of extended π-conjugation and minimal steric hindrance, is a defining feature of the molecule. Spectroscopic and X-ray crystallographic data from closely related analogs provide compelling and consistent evidence for this structural model.

For scientists in drug discovery, this inherent rigidity and planarity provide a reliable scaffold for designing molecules that fit into specific protein binding pockets. The defined geometry reduces the entropic penalty upon binding, potentially leading to higher affinity ligands. For materials scientists, the planarity promotes intermolecular π-π stacking, a crucial interaction for achieving the charge-transport properties necessary for organic electronic devices. This in-depth understanding of its structure is the critical first step in unlocking the full potential of this versatile heterocyclic compound.

References

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2008). Bioorganic & Medicinal Chemistry.

-

Al-Omary, F. A., et al. (2015). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wieczorek, M., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules. [Link]

-

Dembek, M., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. (2023). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Rasayan Journal of Chemistry. [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). ZORA (Zurich Open Repository and Archive). [Link]

-

Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. (2018). ResearchGate. [Link]

-

Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. (2007). Journal of the Chinese Chemical Society. [Link]

-

Synthesis, anticancer, and computational studies of 1, 3, 4‐oxadiazole‐purine derivatives. (2021). Journal of Heterocyclic Chemistry. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2019). Molecules. [Link]

-

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. CAS Common Chemistry. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biomolecules. [Link]

-

Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units. (2014). Journal of Molecular Structure. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015). BioMed Research International. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). PubMed. [Link]

-

Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. (2011). National Genomics Data Center. [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. [Link]

-

Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. (2013). International Research Journal of Pharmacy. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019). Molecules. [Link]

-

Conformational study of 6-p-bromophenyl-1,4-oxathian-2-one. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2023). Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. This compound | C8H5BrN2O | CID 715120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(4-Bromophenyl)-1,3,4-oxadiazole: A Technical Guide

Introduction: The Structural Imperative of 2-(4-Bromophenyl)-1,3,4-oxadiazole

In the landscape of modern medicinal chemistry and materials science, the 1,3,4-oxadiazole scaffold is a cornerstone. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester groups make it a privileged structure in drug design.[1] The specific derivative, this compound (Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ), serves as a crucial intermediate for synthesizing a diverse array of pharmacologically active agents and functional organic materials.[2][3]

The bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, typically via palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. Understanding the precise structural identity and purity of this building block is paramount to the success of any subsequent synthetic endeavor. Spectroscopic analysis is the bedrock of this characterization, providing an unambiguous fingerprint of the molecule.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is curated for researchers and professionals, moving beyond mere data presentation to explain the why behind the spectra and the protocols used to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the heterocyclic ring.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is distinguished by its simplicity and symmetry. The key diagnostic signals arise from the protons on the 4-bromophenyl ring and the lone proton on the 1,3,4-oxadiazole ring.

Expected Chemical Shifts (¹H NMR)

| Protons | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Interpretation |

|---|---|---|---|---|

| H-5 (Oxadiazole) | ~8.5 - 9.0 | Singlet (s) | N/A | The proton on the oxadiazole ring is highly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the aromatic character of the ring. Its singlet nature confirms the absence of adjacent protons. |

| H-2', H-6' (Aromatic) | ~7.9 - 8.1 | Doublet (d) | ~8-9 Hz | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to a downfield shift. They appear as a doublet due to coupling with the H-3' and H-5' protons. |

| H-3', H-5' (Aromatic) | ~7.7 - 7.9 | Doublet (d) | ~8-9 Hz | These protons are ortho to the bromine atom. The characteristic AA'BB' splitting pattern of the two doublets confirms the 1,4-disubstitution on the phenyl ring. |

Protocol for ¹H NMR Data Acquisition

The choice of solvent and instrument parameters is critical for obtaining a high-resolution spectrum. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with potential solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Data Acquisition: Record the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed manually. Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the connectivity of the molecule. The chemical shifts are highly diagnostic of the electronic environment of each carbon atom.

Expected Chemical Shifts (¹³C NMR)

| Carbon Atom | Expected δ (ppm) | Rationale & Interpretation |

|---|---|---|

| C-2 (Oxadiazole) | ~164 - 166 | This carbon is bonded to an oxygen and two nitrogen atoms, resulting in a significant downfield shift. It is typically the most deshielded carbon in the oxadiazole ring.[4][5] |

| C-5 (Oxadiazole) | ~161 - 163 | Also part of the heterocyclic ring, this carbon is slightly more shielded than C-2 but still appears far downfield.[4][5] |

| C-1' (Aromatic, C-Br) | ~128 - 130 | The carbon atom directly attached to the bromine (ipso-carbon) shows a moderate shift. |

| C-4' (Aromatic, C-Oxadiazole) | ~122 - 124 | The ipso-carbon attached to the oxadiazole ring. |

| C-3', C-5' (Aromatic) | ~132 - 134 | These carbons, ortho to the bromine, are deshielded. |

| C-2', C-6' (Aromatic) | ~128 - 130 | These carbons, ortho to the oxadiazole ring, are also deshielded. |

Workflow for Spectroscopic Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: For a pure, thermally stable solid, a direct insertion probe is ideal. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which provides separation and analysis simultaneously.

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns, creating a spectral "fingerprint."

-

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak. Critically, confirm the presence of the bromine isotopic pattern ([M]⁺• and [M+2]⁺• in a ~1:1 ratio). Compare the fragmentation pattern to known pathways for oxadiazoles and aromatic halides to gain further structural confirmation.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum verifies the presence of key functional groups, particularly the oxadiazole ring. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and the presence of the bromine atom through its characteristic isotopic signature. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is the foundation of sound scientific and developmental research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]

-

ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Siddiqui, Z. N., & Jan, B. (2018). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 335-348. [Link]

-

Sagan, J., Maziarka, A., & Stępień, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2399. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A., & Abdel-Aziem, A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-18. [Link]

-

Gomha, S. M., Abdel-Aziz, H. M., & Abdel-Wahab, B. F. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4467. [Link]

-

ResearchGate. (2018). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. [Link]

Sources

Biological activity of 2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives

<An In-depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for diverse biological interactions. This guide focuses on a specific, highly promising subclass: this compound derivatives. The introduction of a bromophenyl group at the second position of the oxadiazole ring has been shown to significantly modulate the pharmacological profile, leading to a broad spectrum of potent biological activities. This document provides a comprehensive exploration of these activities, delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) insights. We will explore the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant potential of these derivatives, equipping researchers and drug developers with the foundational knowledge to advance these promising compounds in their discovery pipelines.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural features contribute to its prevalence in medicinally active compounds. The stability of the oxadiazole ring in aqueous media and its ability to engage in hydrogen bonding and π-π stacking interactions make it an attractive pharmacophore for interacting with various biological targets.[1] Molecules incorporating the 1,3,4-oxadiazole core have demonstrated a wide array of pharmacological effects, including antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer activities.[2][3]

The general structure of the compounds discussed in this guide is centered around the this compound core, with various substituents (R) at the 5-position.

Caption: General chemical structure of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of compounds with potent anti-proliferative effects against a variety of cancer cell lines.[4] The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways that are dysregulated in cancer.

Mechanisms of Action

The anticancer effects of these compounds are multifaceted and can involve the inhibition of crucial enzymes, growth factor receptors, and signaling pathways.[4][5]

-

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives exhibit their anticancer effects by targeting enzymes essential for cancer cell survival and proliferation. These include:

-

Thymidylate Synthase (TS): This enzyme is critical for DNA synthesis, and its inhibition leads to cell death.[4]

-

Histone Deacetylases (HDACs): Overexpression of HDACs is linked to carcinogenesis. HDAC inhibitors, including some oxadiazole derivatives, can induce cancer cell death through apoptosis and other mechanisms.[4]

-

Telomerase: This enzyme is crucial for maintaining telomere length and is reactivated in most cancer cells, contributing to their immortality.[3][5]

-

-

Growth Factor Receptor Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Some this compound derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins and by causing cell cycle arrest, frequently at the G1 or sub-G1 phase.[1][7]

-

Inhibition of Signaling Pathways: The NF-κB signaling pathway is often constitutively active in cancer cells and plays a role in their survival and proliferation. Certain 1,3,4-oxadiazole derivatives have been found to inhibit this pathway.[7]

Caption: Mechanism of anticancer action for this compound derivatives.

Quantitative Data Summary

The in vitro anticancer activity of these derivatives is typically evaluated against various human cancer cell lines, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-oxadiazole hybrids | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL | [6] |

| Quinoline-oxadiazole hybrids | MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL | [6] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [7] |

| Thiophene based 1,3,4-oxadiazole | Caco-2 (Colorectal Adenocarcinoma) | 5.3 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells from exponential growth phase.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[10]

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Inhibition of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antimicrobial drugs.[6]

-

Interference with Protein Synthesis: These derivatives may bind to ribosomal subunits, thereby inhibiting the translation process.

Quantitative Data Summary

The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-oxadiazole hybrids | S. aureus | Potent activity | [6] |

| Quinoline-oxadiazole hybrids | E. coli | Potent activity | [6] |

| Quinoline-oxadiazole hybrids | C. albicans | Potent activity | [6] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole | S. aureus | Good activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 1.5 x 10^8 CFU/mL).[13]

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Certain this compound derivatives have shown significant anti-inflammatory properties.[2][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key inflammatory enzymes and mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced.

In Vivo Evaluation

A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[2]

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 20 | 59.5 | [15] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 20 | 61.9 | [15] |

| Indomethacin (Standard) | 20 | 64.3 | [2] |

Anticonvulsant Activity: Targeting Neurological Disorders

Some 1,3,4-oxadiazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.[16][17]

Mechanism of Action

The anticonvulsant activity of these compounds is often linked to their interaction with the GABAergic system.[16] Specifically, they may act as agonists at benzodiazepine receptors, which are allosteric modulatory sites on the GABAA receptor.[18] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability.

In Vivo Evaluation

Standard preclinical models for evaluating anticonvulsant activity include:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.

-

Pentylenetetrazole (PTZ)-induced Seizure Test: This model is used to identify compounds that can raise the seizure threshold.[17]

Several 1,3,4-oxadiazole derivatives have shown significant protection in both the MES and PTZ models, indicating a broad spectrum of anticonvulsant activity.[16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structure-activity relationship studies, although still evolving, have provided valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of the most promising candidates in relevant animal models of disease.

-

Development of Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of these compounds.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to uncover novel drug candidates that can address significant unmet medical needs.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(11), 3123. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2). [Link]

-

Bijo, S., & Kumar, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Gomathy, R., & Saravanan, G. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2394. [Link]

-

Ilies, M., & Ilas, J. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(1), 123. [Link]

-

Semantic Scholar. (n.d.). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 55-61. [Link]

-

Shafiee, A., & Saghaei, L. (2006). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 5(4), 253-259. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Brieflands. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Retrieved from [Link]

-

Preprints.org. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

-

Mohan, C. D., Bharathkumar, H., Bulusu, K. C., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 559. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(1), 1-18. [Link]

-

ResearchGate. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

- Husain, A., & Ajmal, M. (2009). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 2(2), 1-15.

-

ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233.

-

Taylor & Francis Online. (2014). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Retrieved from [Link]

-

Auctores Journals. (2017). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

-

Hindawi. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

- Rakesh Chawla, Anshu Arora, Manoj Kumar Parameswaran, et al. (2010). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 67(3), 241-246.

-

Academia.edu. (n.d.). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

MDPI. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

- Journal of Pharmaceutical Research. (2010). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.

-

Daru Journal of Pharmaceutical Sciences. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Research Square. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. Retrieved from [Link]

-

Science, Engineering and Health Studies. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

- World Journal of Pharmacy and Pharmaceutical Sciences. (2020).

-

Thai Journal of Pharmaceutical Sciences. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Retrieved from [Link]

-

Research in Pharmaceutical Sciences. (2019). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

PubMed Central. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Retrieved from [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]

- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 18. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)-1,3,4-oxadiazole: A Technical Guide to Key Molecular Targets

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this promising class of compounds, 2-(4-bromophenyl)-1,3,4-oxadiazole and its derivatives have emerged as significant leads in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key molecular targets of this compound class, with a focus on its anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of its interactions with crucial cellular machinery, supported by experimental evidence and detailed protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this compound and its analogs.

Introduction: The Versatility of the 1,3,4-Oxadiazole Core

The five-membered 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved pharmacokinetic properties such as enhanced metabolic stability and favorable lipophilicity.[1] This has made it a privileged scaffold in drug discovery, leading to the development of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3][4][5] The presence of the 2-(4-bromophenyl) substituent often enhances the biological activity of the 1,3,4-oxadiazole core, providing a crucial structural motif for potent interactions with various biological targets. This guide will explore the primary therapeutic avenues of this compound class and the specific molecular targets that mediate its effects.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting on multiple fronts to halt tumor growth and proliferation.[4][6] Key targets include critical enzymes and structural proteins involved in cell signaling, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. Derivatives of this compound have been identified as potent inhibitors of EGFR tyrosine kinase.[7]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling disrupts critical pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are essential for cancer cell proliferation and survival.[6][8]

Evidentiary Support: A novel series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives exhibited significant cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137–0.332 µg/mL and 0.164–0.583 µg/mL, respectively.[7] Notably, specific compounds from this series demonstrated potent EGFR tyrosine kinase inhibition with IC50 values as low as 0.14 µM.[7]

Table 1: Cytotoxic and EGFR Kinase Inhibitory Activities of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µg/mL) | EGFR Kinase IC50 (µM) | Reference |

| 8c | HepG2 | 0.137 | 0.14 | [7] |

| 12d | HepG2 | 0.164 | 0.18 | [7] |

| AMK OX-8 | A549 | 25.04 | Not Reported | [9] |

| AMK OX-8 | HeLa | 35.29 | Not Reported | [9] |

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)

-

Test compound (this compound derivative)

-

Positive control inhibitor (e.g., Erlotinib)

-

96-well microplate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

In a 96-well plate, add the peptide substrate and recombinant EGFR enzyme in kinase buffer.

-

Add the test compound or control to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of ADP produced (or ATP remaining) using a suitable detection reagent and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using non-linear regression analysis.

-

Diagram: EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[10] Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[10][11][12]

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[10] This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[13][14]

Evidentiary Support: A number of 1,3,4-oxadiazole-2-thione derivatives have shown potent inhibition of tubulin polymerization in hepatocellular carcinoma (HepG2) cells, with one compound exhibiting 81.1% inhibition.[11] Other studies on indolyl-α-keto-1,3,4-oxadiazoles have also demonstrated significant tubulin polymerization inhibitory activity with IC50 values in the micromolar range.[12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based method for monitoring tubulin polymerization.[2]

-

Reagents and Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine triphosphate)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

Test compound

-

Positive controls (e.g., Nocodazole - inhibitor, Paclitaxel - stabilizer)

-

96-well, black, clear-bottom microplate

-

Fluorescence plate reader with temperature control

-

-

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

-

Pre-warm the 96-well plate and the plate reader to 37°C.

-

Add serial dilutions of the test compound, positive controls, and a vehicle control to the appropriate wells.

-

Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed plate reader and begin recording fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the data by comparing the rate and extent of polymerization in the presence of the test compound to the controls. Calculate the IC50 value for inhibition of tubulin polymerization.

-

Diagram: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by this compound leads to G2/M cell cycle arrest.

Antimicrobial Activity: Targeting Essential Bacterial Processes

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have shown significant promise in this area, with activity against a range of pathogenic bacteria, including Staphylococcus aureus.[8][15][16]

DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[17][18] It introduces negative supercoils into DNA, a process that is vital for relieving torsional strain during DNA unwinding.[17] As this enzyme is absent in humans, it represents an excellent target for selective antibacterial therapy.[19]

Mechanism of Action: Quinolone-oxadiazole hybrids, including those with a 2-(4-bromophenyl) moiety, have been shown to inhibit DNA gyrase.[16] These compounds stabilize the transient double-strand DNA breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately bacterial cell death.[18]

Evidentiary Support: A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and evaluated as microbial DNA gyrase inhibitors.[16] Several of these compounds displayed potent inhibitory activity against S. aureus DNA gyrase, with IC50 values as low as 8.45 µM.[16]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes a common method for assessing the inhibition of DNA gyrase activity.[3]

-

Reagents and Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

-

ATP

-

Test compound

-

Positive control inhibitor (e.g., Ciprofloxacin)

-

Stop solution/loading dye (containing SDS, EDTA, and bromophenol blue)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

Gel documentation system

-

-

Procedure:

-

Set up reactions on ice, each containing relaxed plasmid DNA, gyrase assay buffer, and ATP.

-

Add serial dilutions of the test compound, positive control, or vehicle control to the respective reaction tubes.

-

Add DNA gyrase enzyme to all tubes except the negative control.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Stop the reactions by adding the stop solution/loading dye.

-

Analyze the DNA topology by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Diagram: DNA Gyrase and Bacterial Replication

Caption: Inhibition of DNA gyrase by this compound disrupts bacterial DNA replication.

Other Antimicrobial Mechanisms

In addition to DNA gyrase inhibition, 1,3,4-oxadiazole derivatives can exert their antimicrobial effects through other mechanisms. For instance, some derivatives have been shown to increase the production of reactive oxygen species (ROS) and disrupt the cell membrane integrity in S. aureus.[2][6] Furthermore, the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria has been identified as a potential target, although the specific enzyme interactions are still under investigation.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][13]

Cyclooxygenase (COX) Enzymes

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[9][20][21] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[21] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: 1,3,4-oxadiazole derivatives can act as inhibitors of both COX-1 and COX-2.[13] Some derivatives have shown selectivity for COX-2, which is advantageous for reducing inflammation with a better safety profile.[22] By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation.[20]

Evidentiary Support: A series of 1,3,4-oxadiazole/oxime hybrids were synthesized and evaluated for their COX inhibitory activities.[13] Certain compounds in this series were found to be potent inhibitors of both COX-1 and COX-2, with IC50 values in the low micromolar range.[13] Other studies have also reported on 2,5-diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors.[22]

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[16][23]

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound

-

Positive control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

Stop solution (e.g., HCl)

-

Prostaglandin E2 (PGE2) EIA kit for detection

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

-

Add serial dilutions of the test compound, positive controls, or vehicle control to the respective wells and pre-incubate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 2-5 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

The COX-2 selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

-

Diagram: COX-2 and Prostaglandin Synthesis Pathway

Caption: Inhibition of the COX-2 pathway by this compound reduces the production of pro-inflammatory prostaglandins.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of activity. The evidence presented in this guide highlights its potential to modulate key molecular targets in cancer, infectious diseases, and inflammatory conditions. The multi-targeting capabilities of some derivatives, such as the dual inhibition of EGFR and DNA gyrase, offer exciting possibilities for combating complex diseases and overcoming drug resistance.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and clinical success.

-

Exploration of novel targets: To uncover the full therapeutic potential of this privileged scaffold.

By continuing to explore the molecular mechanisms of this compound and its derivatives, the scientific community can pave the way for the development of the next generation of effective and safe medicines.

References

- El-Sayed, N. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-21.

- Formagio, M. D., et al. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Letters in Applied Microbiology, 77(1), ovad001.

- Gomha, S. M., et al. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer Agents in Medicinal Chemistry, 16(2), 269-277.

- Romagnoli, R., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196.

- Wang, Y., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16(13), 967-977.

- Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(82), 67069-67077.

- Hassan, A. S., et al. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer Agents in Medicinal Chemistry, 16(2), 269–277.

- Locher, C. P., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2269–2280.

- Nagesh, H. N., et al. (2021). Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 37, 127842.

- Khan, M. A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 18.

- Romagnoli, R., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196.

- Ghorab, M. M., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Journal of Molecular Structure, 1273, 134303.

- Krol, E., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.

- Abdelgawad, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(43), 40788-40803.

- BenchChem. (2025).

- ResearchGate. (2025). IC50 values of the most active derivatives in some cancerous cell lines.

- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.

- Salahuddin, et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Pharmaceuticals, 17(10), 1258.

- Krol, E., & Rownicka-Zubik, J. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.

- ResearchGate. (2024). Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer.

- Fathia, E., et al. (2021). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 116, 105332.

- Targowska-Duda, K. M., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences, 23(19), 11833.

- Li, X., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)

- Asif, M. (2024).

- Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(82), 67069-67077.

- Kudelko, A., & Staszewska-Krajewska, O. (2023).

- Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2305-2316.

- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Cayman Chemical.

- El-Sayed, M. A. A., et al. (2017). New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. Bioorganic Chemistry, 74, 132-143.

- Jabeen, A., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Biomolecular Structure & Dynamics, 1-17.

- Rocha, D. D., et al. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Anti-cancer Drugs, 22(5), 427-436.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.

- ResearchGate. (2025). Regulation of tubulin synthesis and cell cycle progression in mammalian cells by γ-tubulin-mediated microtubule nucleation.

- ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.

- Endle, M., et al. (2022). Manipulation of the Tubulin Code Alters Directional Cell Migration and Ciliogenesis. Frontiers in Cell and Developmental Biology, 10, 898953.

- Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730). Sigma-Aldrich.

- Promega Corporation. (n.d.). EGFR Kinase Assay.

- Marnett, L. J., & Kalgutkar, A. S. (1998). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 107, 13-24.

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. benchchem.com [benchchem.com]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA gyrase - Wikipedia [en.wikipedia.org]

- 18. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,3,4-oxadiazole: A Privileged Pharmacophore in Drug Discovery

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and favorable physicochemical properties. This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-1,3,4-oxadiazole, a key derivative that serves as a versatile pharmacophore in the design of novel therapeutic agents. We will delve into its synthesis, explore its role in eliciting various biological responses—from anti-inflammatory to anticancer and antimicrobial effects—and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important heterocyclic scaffold.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[1] Its rigid, planar structure and its ability to act as a bioisostere for ester and amide groups make it a desirable feature in drug design.[2] The oxadiazole nucleus is electron-deficient, which contributes to its metabolic stability and enhances its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

The incorporation of a 4-bromophenyl substituent at the 2-position of the 1,3,4-oxadiazole ring introduces a key structural element. The bromine atom, a halogen, can act as a hydrogen bond acceptor and its lipophilic nature can improve membrane permeability. Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile. Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] This guide will explore the multifaceted role of this compound as a pharmacophore and a building block for drug discovery.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of N,N'-diacylhydrazines. A common and effective method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by dehydrative cyclization.

General Synthetic Pathway

The synthesis of this compound and its derivatives generally follows a two-step process, starting from 4-bromobenzoic acid. The key steps are the formation of the corresponding acid hydrazide and its subsequent cyclization with an appropriate reagent.

Caption: General synthetic route to this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a representative synthesis of a this compound derivative.

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine [7]

-

To a solution of 4-bromobenzoyl chloride (2.19 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) cooled to 0°C, add hydrazine hydrate (0.25 mL, 5 mmol) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield N,N'-bis(4-bromobenzoyl)hydrazine.

Step 2: Cyclodehydration to form 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole [7][8]

-

To a flask containing N,N'-bis(4-bromobenzoyl)hydrazine (3.80 g, 10 mmol), add phosphorus oxychloride (POCl₃, 15 mL).

-